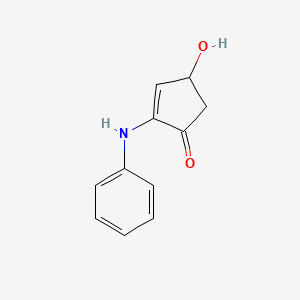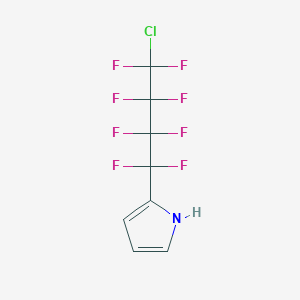
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl group attached to the second position of the pyrrole ring. The unique combination of chlorine and fluorine atoms in the side chain imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them to 2,5-unsubstituted pyrroles in the absence of organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with altered electronic properties.
Substitution: The presence of the chloro and fluoro groups allows for nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of N-substituted pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- involves its interaction with molecular targets and pathways. The presence of the chloro and fluoro groups can influence the compound’s electronic properties, affecting its binding affinity to specific enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-
- Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-
Comparison: Compared to these similar compounds, 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- is unique due to the presence of the 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl group. This group imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it suitable for specific applications where other pyrrole derivatives may not be as effective .
Propriétés
Numéro CAS |
110396-62-8 |
|---|---|
Formule moléculaire |
C8H4ClF8N |
Poids moléculaire |
301.56 g/mol |
Nom IUPAC |
2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-1H-pyrrole |
InChI |
InChI=1S/C8H4ClF8N/c9-8(16,17)7(14,15)6(12,13)5(10,11)4-2-1-3-18-4/h1-3,18H |
Clé InChI |
XBMMRROZGMIVTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


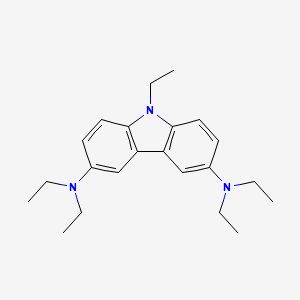

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
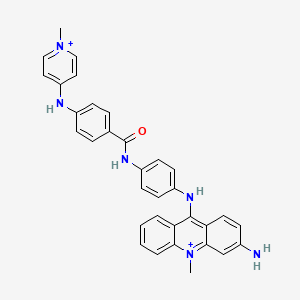
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
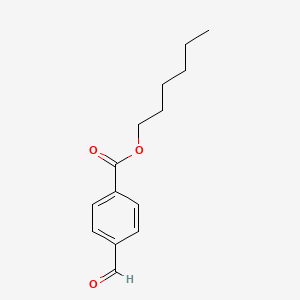

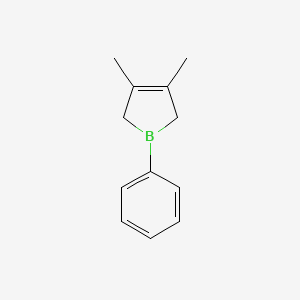
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
